4-Chloro-6-(trifluoromethyl)picolinaldehyde

Lipophilicity PSA Regioisomer

Researchers requiring rapid, high-yielding bioconjugation or robust N,O-chelate ligand synthesis often face slow imine formation kinetics with meta-substituted analogs. This ortho-aldehyde isomer addresses that challenge directly. - ~7-fold rate acceleration in imine formation vs. meta-substituted analogs, enabling efficient protein labeling and ADC linker chemistry at low concentrations. - Forms stable 5-membered chelate rings with metals, ideal for homogeneous catalysis and fine-tuning Lewis acidity. - Consistent 95% purity across major suppliers; shipped ambient as non-hazardous from US/EU/CN hubs for reliable global delivery.

Molecular Formula C7H3ClF3NO
Molecular Weight 209.55 g/mol
CAS No. 1060807-45-5
Cat. No. B13144172
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-6-(trifluoromethyl)picolinaldehyde
CAS1060807-45-5
Molecular FormulaC7H3ClF3NO
Molecular Weight209.55 g/mol
Structural Identifiers
SMILESC1=C(C=C(N=C1C=O)C(F)(F)F)Cl
InChIInChI=1S/C7H3ClF3NO/c8-4-1-5(3-13)12-6(2-4)7(9,10)11/h1-3H
InChIKeyLLTZPFIEXSIHPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(trifluoromethyl)picolinaldehyde Physicochemical Baseline


4-Chloro-6-(trifluoromethyl)picolinaldehyde (CAS 1060807-45-5), systematically named 4-chloro-6-(trifluoromethyl)pyridine-2-carbaldehyde, is a polysubstituted picolinaldehyde derivative with the molecular formula C7H3ClF3NO and a molecular weight of 209.55 g/mol . The compound features a pyridine ring substituted at the 4-position with chlorine and at the 6-position with a trifluoromethyl group, with an aldehyde functionality at the 2-position. Its computed physicochemical properties include an XLogP3-AA of approximately 2.57 and a topological polar surface area (TPSA) of roughly 30.0 Ų . This specific substitution pattern—uniting an electron-withdrawing chlorine, a highly electronegative trifluoromethyl group, and a reactive ortho-aldehyde—creates a unique electronic environment on the pyridine core, distinguishing it from its regioisomers and less substituted analogs [1].

4-Chloro-6-(trifluoromethyl)picolinaldehyde: Why Substitution Fails


The specific positioning of the chlorine, trifluoromethyl, and aldehyde groups on the pyridine ring critically and predictably dictates the compound's reactivity, electronic structure, and downstream synthetic utility [1]. Even among structurally close isomers with the same molecular formula (C7H3ClF3NO), such as 4-chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde (CAS 1060807-48-8) or 6-chloro-4-(trifluoromethyl)pyridine-2-carbaldehyde (CAS 1060805-47-1), the change in substitution pattern leads to fundamentally different electronic distributions and steric environments. This impacts crucial properties like the electrophilicity of the aldehyde carbon, the pKa of the pyridine nitrogen, and the compound's ability to act as a chelating ligand for metals, rendering generic substitution scientifically unjustifiable without quantitative proof of equivalence [2]. The quantitative evidence detailed below substantiates the selection of the 4-chloro-6-(trifluoromethyl)-2-carbaldehyde isomer for specific applications.

4-Chloro-6-(trifluoromethyl)picolinaldehyde: Evidence vs. Analogs


Lipophilicity and PSA: 3-Carbaldehyde Comparison

The target compound exhibits a higher computed lipophilicity compared to its direct 3-carbaldehyde regioisomer, 4-chloro-6-(trifluoromethyl)pyridine-3-carbaldehyde. This difference directly influences membrane permeability and non-specific binding profiles. Specifically, the 2-carbaldehyde configuration results in an internal hydrogen bond-like interaction that reduces the topological polar surface area (TPSA) available for solvation .

Lipophilicity PSA Regioisomer

Regioisomeric Impact on Pyridine Basicity

The placement of the aldehyde group ortho to the pyridine nitrogen in the target compound creates a unique electronic environment that lowers the pKa of the conjugate acid compared to the 3-carbaldehyde isomer. In the 3-carbaldehyde isomer, the aldehyde is in a meta relationship to the nitrogen, significantly reducing its electron-withdrawing effect on the basic center. This is a direct consequence of established Hammett substituent constants where ortho substitution can induce field and resonance effects not possible from the meta position [1], [2].

pKa Basicity Metal-Chelation

Aldehyde Electrophilicity: Ortho vs. Meta Effects

The target compound, having the aldehyde group ortho to the pyridine nitrogen, exhibits a significantly more electrophilic carbonyl carbon compared to its 3-carbaldehyde analog. This is a well-documented class-level effect for picolinaldehyde isomers. The proximity of the electronegative ring nitrogen in the ortho position exerts a potent electron-withdrawing inductive effect (-I effect) at the adjacent carbonyl carbon, making it more susceptible to nucleophilic attack. This effect is absent in the 3-isomer, where the nitrogen is in a meta relationship and primarily exerts a resonance effect on the ring, not directly on the aldehyde [1]. Experimentally, this is reflected in faster reaction rates for imine formation. For example, unsubstituted 2-picolinaldehyde forms imines with aniline at a rate roughly 6.8 times faster than its 3-isomer [2].

Electrophilicity Nucleophilic Addition Reaction Rate

Metal Chelation: Bidentate vs. Monodentate Potential

The target compound's 2-carbaldehyde configuration allows it to function as a well-established N,O-bidentate chelating ligand upon imine or aminal formation, whereas the 3-carbaldehyde isomer is sterically incapable of forming a stable chelate with the pyridine nitrogen. This is a fundamental structural constraint [1]. In a relevant study, 2-picolinaldehyde-derived imines were shown to form stable 5-membered chelate rings with Cu(II) ions (stability constant log β = 8.2), while analogous ligands derived from 3-picolinaldehyde showed no detectable chelation enhancement and behaved as monodentate ligands [2].

Ligand Chelation Coordination Chemistry

4-Chloro-6-(trifluoromethyl)picolinaldehyde: Optimized Applications


Medicinal Chemistry: High-Permeability Lead Synthesis

The consistently higher lipophilicity of ±0.37 LogP units relative to its 3-carbaldehyde regioisomer supports its use as a preferred building block when designing libraries for intracellular targets . This lipophilicity gain, translating to a calculated 2.3-fold higher partition coefficient, can be crucial for crossing the lipid bilayer in cell-based assays.

Catalysis: Robust N,O-Chelate Complexes

This isomer is specifically suited for the synthesis of imine- or amine-derived N,O-bidentate ligands. Unlike its 3-substituted analog, it can form a stable 5-membered chelate ring upon condensation, enabling the creation of robust transition metal complexes for homogeneous catalysis [1]. The target compound's unique electronic environment, featuring the ortho-aldehyde, also allows for fine-tuning of the metal center's Lewis acidity.

Bioorthogonal Chemistry: Rapid Schiff Base Bioconjugation

The enhanced electrophilicity of the ortho-aldehyde carbon, leading to a ~7-fold rate acceleration in imine formation with amine nucleophiles compared to meta-substituted analogs, makes this compound a valuable candidate for rapid and high-yielding bioconjugation reactions [2]. This is particularly relevant for applications like protein immobilization, antibody-drug conjugate (ADC) linker design, or fluorescent labeling where reaction kinetics and efficiency at low concentrations are paramount.

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